N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Description
N-{[3-(4-Chlorophenyl)-5-Isoxazolyl]methyl}benzenesulfonamide (CAS 532386-24-6) is a synthetic organic compound with the molecular formula C₁₆H₁₃ClN₂O₃S and a molar mass of 348.8 g/mol . Its structure features a benzenesulfonamide group linked via a methylene bridge to a 3-(4-chlorophenyl)-5-isoxazolyl moiety.
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-8-6-12(7-9-13)16-10-14(22-19-16)11-18-23(20,21)15-4-2-1-3-5-15/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCSLXBAMZPHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then cyclized with acetic anhydride to yield 3-(4-chlorophenyl)isoxazole. The final step involves the reaction of 3-(4-chlorophenyl)isoxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoxazole Ring
N-{[3-(4-Methoxyphenyl)-5-Isoxazolyl]methyl}benzenesulfonamide (CAS 343372-72-5)
- Molecular Formula : C₁₇H₁₆N₂O₄S
- Key Difference : The 4-chlorophenyl group is replaced with a 4-methoxyphenyl substituent.
- Impact :
3-(4-Chlorophenyl)-5-[(Phenylsulfanyl)methyl]isoxazole (CAS 478048-79-2)
- Molecular Formula: C₁₆H₁₂ClNOS
- Key Difference : The benzenesulfonamide group is replaced with a phenylsulfanyl (-S-C₆H₅) group.
- Increased lipophilicity may improve membrane permeability but decrease aqueous solubility .
Functional Group Modifications in Benzenesulfonamide Derivatives
Diflubenzuron (CAS 35367-38-5)
- Structure: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide.
- Key Difference : Replaces the isoxazolylmethyl-sulfonamide group with a urea-linked difluorobenzamide .
- Application : Insect growth regulator (chitin synthesis inhibitor).
- Comparison :
Prosulfuron (CAS 94125-34-5)
- Structure: N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide.
- Key Difference : Incorporates a triazine ring and trifluoropropyl group.
- Application : Herbicide (acetolactate synthase inhibitor).
- Comparison :
Antitumor Potential
The target compound belongs to a class of 4-aza-2,3-didehydropodophyllotoxin analogs (general formulae 4a-z and 4aa-4ae), which exhibit cytotoxicity against human cancer cell lines. The 3-(4-chlorophenyl)-5-isoxazolyl group is critical for mimicking the podophyllotoxin scaffold, interfering with microtubule dynamics . In contrast:
- Methoxy-substituted analogs (e.g., CAS 343372-72-5) may show reduced potency due to decreased electron-withdrawing effects.
Pesticidal Compounds
Unlike dihydropyrazole insecticides (e.g., ), which block sodium channels via slow inactivation, the target compound’s benzenesulfonamide group suggests a divergent mechanism, likely unrelated to ion channel modulation .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Property | 532386-24-6 | 343372-72-5 | 478048-79-2 |
|---|---|---|---|
| Molecular Weight (g/mol) | 348.8 | 344.38 | 301.79 |
| LogP (Predicted) | ~3.2 | ~2.8 | ~4.1 |
| Hydrogen Bond Donors | 1 (NH) | 1 (NH) | 0 |
Biological Activity
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, also known by its CAS number 343372-79-2, is a compound with potential therapeutic applications. This article presents a detailed overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties.
- Molecular Formula : C16H13ClN2O3S
- Molecular Weight : 348.81 g/mol
- CAS Number : 343372-79-2
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including:
- Antibacterial Activity : The compound exhibits moderate to strong antibacterial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro studies have shown promising results, suggesting its potential as an antibacterial agent .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in biological systems .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects. It has been tested for its ability to inhibit tumor cell proliferation in various cancer models, indicating its potential utility in cancer therapy .
The mechanism through which this compound exerts its biological effects is still under investigation. However, docking studies have provided insights into its interactions with target proteins, suggesting that it may bind effectively to active sites of enzymes and receptors involved in disease processes .
Case Studies and Research Findings
- Study on Antibacterial Activity :
- Enzyme Inhibition Studies :
- Anticancer Activity :
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Antibacterial | Moderate to Strong | Salmonella typhi, Bacillus subtilis |
| Enzyme Inhibition | Strong | Urease, Acetylcholinesterase |
| Anticancer | Promising | Various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
